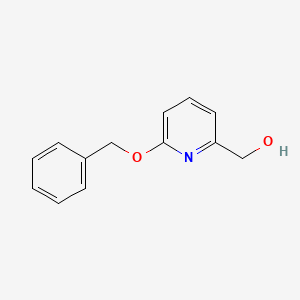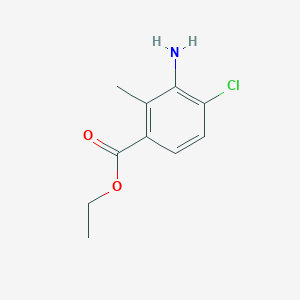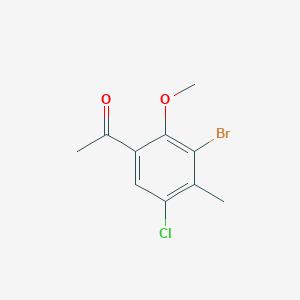![molecular formula C17H17NO B8785887 (S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one](/img/structure/B8785887.png)
(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and functional properties. The presence of the biphenyl group enhances the compound’s potential for various applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization: Functionalized acyclic substrates can undergo amination followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-ones.
Ring Expansion: β-lactams or cyclopropylamides can undergo ring expansion to yield pyrrolidin-2-ones.
Industrial Production Methods
Industrial production methods often involve the use of microfluidic reactors for efficient synthesis. For example, a green and efficient reaction route for the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions has been developed .
Analyse Des Réactions Chimiques
Types of Reactions
5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-ones, carboxylic acids, and other functionalized derivatives .
Applications De Recherche Scientifique
5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidone: A simpler analog of pyrrolidin-2-one, widely used in pharmaceuticals and as a solvent.
N-Methylpyrrolidone: Known for its use as a solvent in various industrial applications.
Pyrrolidin-2-one Derivatives: Various derivatives with different substituents exhibit diverse biological activities and applications.
Uniqueness
5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one is unique due to the presence of the biphenyl group, which enhances its potential for specific applications in medicinal chemistry and organic synthesis. This structural feature distinguishes it from other pyrrolidin-2-one derivatives and contributes to its unique properties and reactivity .
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19) |
Clé InChI |
SOBIWLIICMUXJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
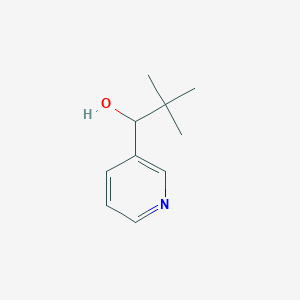
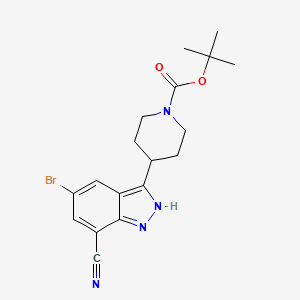
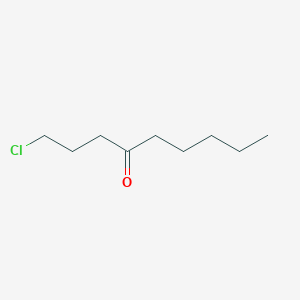
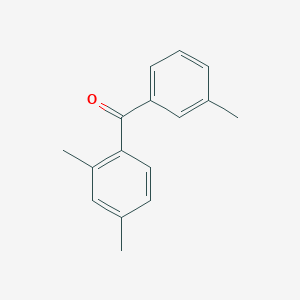
![2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8785843.png)
![(4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B8785847.png)
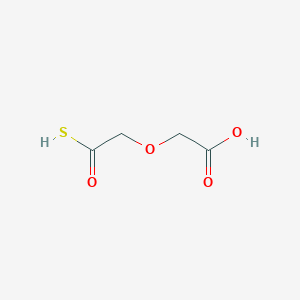
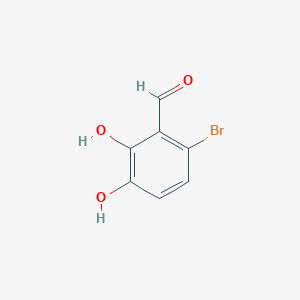
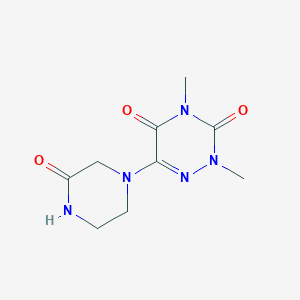
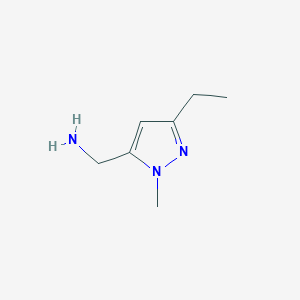
![7-Chlorothiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B8785878.png)
